molecular formula C21H15N3O4 B15012121 2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol

2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol

Cat. No.: B15012121
M. Wt: 373.4 g/mol
InChI Key: NNRCOTFLNRTPHM-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine group (C=N) formed by the condensation of an amine and a carbonyl compound. The presence of benzoxazole and nitrophenol groups in its structure contributes to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

The synthesis of 2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol typically involves the condensation reaction between 2-(2-methylphenyl)-1,3-benzoxazole-5-carbaldehyde and 4-nitrophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid. The reaction mixture is heated to promote the formation of the imine bond, and the product is subsequently purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Industry: The compound’s unique properties are being investigated for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group (C=N) can form reversible covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The benzoxazole and nitrophenol groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol can be compared with other Schiff bases and benzoxazole derivatives:

    2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol: Similar structure but lacks the nitro group, leading to different chemical reactivity and biological activity.

    2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol: The position of the methyl group on the phenyl ring affects the compound’s steric and electronic properties.

    2-[(E)-{[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol: The presence of a methoxy group instead of a methyl group influences the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C21H15N3O4/c1-13-4-2-3-5-17(13)21-23-18-11-15(6-9-20(18)28-21)22-12-14-10-16(24(26)27)7-8-19(14)25/h2-12,25H,1H3

InChI Key

NNRCOTFLNRTPHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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